Cas no 21453-69-0 ((+)-Syringaresinol)

(+)-Syringaresinol structure
(+)-Syringaresinol structure
Nome del prodotto:(+)-Syringaresinol
Numero CAS:21453-69-0
MF:C22H26O8
MW:418.4370
CID:269483
PubChem ID:443023

(+)-Syringaresinol Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,4,4'-[(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy-
    • (-) Syringaresinol
    • (+/-)-syringaresinol
    • (-)-syringaresinol
    • (+)-(7S,7'S,8R,8'R)-4,4'-dihydroxy-3,3',5,5'-tetramethoxy-7,9':7',9-diepoxylignane
    • (+)-lirioresinol B
    • (+)-syringaresinol
    • 4,4'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[2,6-dimethoxyphenyl]
    • Lirioresinol B
    • Syringaresinol
    • DL-Syringaresinol
    • (+/-)-Syringaresinol;
    • 4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol
    • Symplicosigenol
    • Syringylresinol
    • Lirioresinol A
    • (+)-Episyringaresinol
    • bmse010057
    • 4,4'-tetrahydro-1h,3h-furo[3,4-c]furan-1,4-diylbis(2,6-dimethoxyphenol)
    • BAA17714
    • BCP19980
    • BCP19981
    • (-)-Lirioresinol B;DL-Syringaresinol
    • S(8-8)S
    • Phenol,4,4'-(tetrahydro
    • (7alpha,7'alpha,8alpha,8'alpha)-3,3',5,5'-tetramethoxy-7,9':7',9-diepoxylignane-4,4'-diol
    • NSC-329246
    • Phenol, 4,4'-(tetrahydro-1H,3H-furo(3,4-C)furan-1,4-diyl)bis(2,6-dimethoxy-, (1R,3aS,4R,6aS)-rel-
    • NS00097022
    • CHEMBL361362
    • 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol
    • 4-[(3S, 3aR, 6S, 6aR)-6-(4-hydroxy-3, 5-dimethoxyphenyl)-1, 3, 3a, 4, 6, 6a-hexahydrofuro[3, 4-c]furan-3-yl]-2, 6-dimethoxyphenol
    • CS-0090281
    • HY-126030
    • 21453-69-0
    • MS-27315
    • Q7663351
    • Phenol, 4,4'-(tetrahydro-1H,3H-furo(3,4-C)furan-1,4-diyl)bis(2,6-dimethoxy-, (1alpha,3aalpha,4alpha,6aalpha)-(+/-)-
    • 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxy-phenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxy-phenol
    • 155K1084GO
    • CHEBI:47
    • Syringaresinol, (+)-
    • BDBM50349826
    • PHENOL, 4,4'-(TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-, (1.ALPHA.,3A.ALPHA.,4.ALPHA.,6A.ALPHA.)-(+/-)-
    • KOWMJRJXZMEZLD-HCIHMXRSSA-N
    • Rel-(1R,3aS,4R,6aS)-4,4'-(tetrahydro-1H,3H-furo(3,4-C)furan-1,4-diyl)bis(2,6-dimethoxyphenol)
    • Phenol, 4,4'-(tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis(2,6-dimethoxy-, (1S-(1alpha,3aalpha,4alpha,6aalpha))-
    • 4,4'-(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diylbis(2,6-dimethoxyphenol)
    • F92974
    • 6YWP8N8R9S
    • Syringaresinol, (+/-)-
    • 4,4'-(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis(2,6-dimethoxyphenol)
    • AKOS030573572
    • SCHEMBL120484
    • NSC 329246
    • UNII-6YWP8N8R9S
    • PHENOL, 4,4'-((1S,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-
    • UNII-155K1084GO
    • NSC-784477
    • GLXC-03308
    • G60953
    • 4,4'-[(1S,3ass,6ass)-Tetrahydro-1H,3H-furo[3,4-c]furan-1ss,4ss-diyl]bis(2,6-dimethoxyphenol)
    • NSC784477
    • (+)-Syringaresinol
    • Inchi: 1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3
    • Chiave InChI: KOWMJRJXZMEZLD-UHFFFAOYSA-N
    • Sorrisi: O1C([H])([H])C2([H])C([H])(C3C([H])=C(C(=C(C=3[H])OC([H])([H])[H])O[H])OC([H])([H])[H])OC([H])([H])C2([H])C1([H])C1C([H])=C(C(=C(C=1[H])OC([H])([H])[H])O[H])OC([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 418.16300
  • Massa monoisotopica: 418.16276778 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 6
  • Complessità: 485
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 95.8
  • Peso molecolare: 418.4

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.282
  • Punto di fusione: 210-211°C
  • Punto di ebollizione: 594.7°Cat760mmHg
  • Punto di infiammabilità: 313.5°C
  • Indice di rifrazione: 1.578
  • Solubilità: 88.36 mg/L @ 25 °C (est)
  • PSA: 95.84000
  • LogP: 3.20740

(+)-Syringaresinol Informazioni sulla sicurezza

(+)-Syringaresinol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
S213045-2.5mg
(+)-Syringaresinol
21453-69-0
2.5mg
$8743.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S95410-5 mg
Phenol,4,4'-[(1S,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy-
21453-69-0
5mg
¥2880.0 2021-09-07
1PlusChem
1P00CBSK-1mg
(+)-Syringaresinol
21453-69-0 99%
1mg
$699.00 2023-12-19
TargetMol Chemicals
TN2249-5mg
(+)-Syringaresinol
21453-69-0
5mg
¥ 10800 2024-07-24
TargetMol Chemicals
TN2249-5mg
(+)-Syringaresinol
21453-69-0
5mg
¥ 10800 2024-07-20
TargetMol Chemicals
TN2249-1 ml * 10 mm
(+)-Syringaresinol
21453-69-0
1 ml * 10 mm
¥ 13400 2024-07-20
TRC
S213045-1mg
(+)-Syringaresinol
21453-69-0
1mg
$ 3000.00 2023-09-06
TRC
S213045-5mg
(+)-Syringaresinol
21453-69-0
5mg
$16273.00 2023-05-17
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2249-1 mg
(+)-Syringaresinol
21453-69-0
1mg
¥1473.00 2022-04-26
MedChemExpress
HY-126030-1mg
(+)-Syringaresinol
21453-69-0 99.50%
1mg
¥3800 2024-07-20
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:21453-69-0)(+)-Syringaresinol
A1201698
Purezza:99%/99%
Quantità:1mg/5mg
Prezzo ($):170.0/590.0